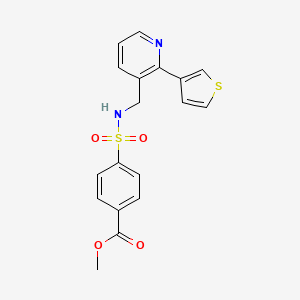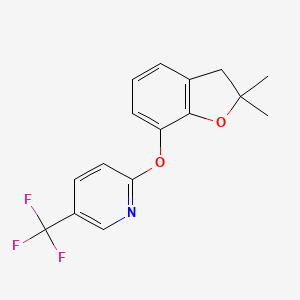
(5E)-2-mercapto-5-(4-metilbencilideno)-1,3-tiazol-4(5H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one" is a thiazole derivative, which is a class of heterocyclic compounds characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. Although the specific compound is not directly studied in the provided papers, related compounds with mercapto groups and thiazole rings are discussed, which can provide insights into the chemistry of such compounds.
Synthesis Analysis
The synthesis of thiazole derivatives often involves the formation of the thiazole ring and the introduction of various substituents. For example, the synthesis of 2-mercaptothieno[3,2-d]- and 2-mercaptobenzo[4, 5]thieno[2,3-d]thiazoles was achieved by the reduction of disulfides with sodium hydrosulfite or sodium sulfide in the presence of carbon disulfide . Similarly, 2-mercapto-4-aryl-4H-1,2,3,4,5,6-hexahydrobenzo[b]quinazolines were synthesized and further reacted with chloroacetic acid and aromatic aldehydes to yield various thiazoloquinazoline derivatives . These methods may be relevant to the synthesis of the compound , suggesting that similar reductive strategies or condensation reactions could be employed.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often characterized by spectroscopic methods and theoretical calculations. For instance, the molecular structure and vibrational spectra of 5-mercapto-1-methyltetrazole were studied using low-temperature matrix-isolation, solid-state infrared spectroscopy, and DFT calculations . The crystal structures of mercapto functionalized 1,3,4-thiadiazoles were determined by X-ray crystallography, revealing the presence of N-H⋯S hydrogen bonding . These studies highlight the importance of spectroscopic and computational techniques in elucidating the structure of thiazole derivatives, which would be applicable to the compound "(5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one".
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, often facilitated by the mercapto group. The mercapto group can act as a nucleophile, as seen in the electrooxidative/Michael-type sequential reactions of dihydroxybenzenes with 1-phenyl-5-mercaptotetrazole, leading to the formation of polyfunctional tetrazolic thioethers . Additionally, mercapto-quinazolinone analogues were synthesized and evaluated for antitumor activity, demonstrating the potential for thiazole derivatives to participate in bioactive compound synthesis . These reactions are indicative of the chemical versatility of thiazole derivatives, including the potential reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of mercapto and other functional groups can affect properties such as solubility, melting point, and reactivity. For example, the mercapto group in 2-mercapto-5-methyl-1,3,4-thiadiazole forms a thioamide tautomer and participates in N-H⋯S hydrogen bonding, which can impact the compound's solid-state properties . The synthesis and reactions of 2-mercapto-4-aryl-4H-1,2,3,4,5,6-hexahydrobenzo[h]quinazolines also suggest that the mercapto group can lead to the formation of various heterocyclic systems with distinct properties . These insights can be extrapolated to predict the properties of "(5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one".
Aplicaciones Científicas De Investigación
Complejos de Metales de Transición y Evaluación Biológica
La estructura del compuesto presenta un anillo de tiazolidinona con un átomo de azufre (grupo tiol) y un grupo imina. Los investigadores han sintetizado complejos de metales de transición (II) haciendo reaccionar este compuesto con metales de transición esenciales (como Co, Cu, Zn y Ni). Estos complejos exhiben propiedades interesantes y se han caracterizado utilizando técnicas como IR, RMN, espectrometría de masas y análisis elemental .
Actividad Antimicrobiana:Filtro UV y Sorción de Microplasticos
- Los investigadores han investigado su comportamiento de sorción en microplasticos de tereftalato de polietileno (PET) envejecido. La irradiación UV juega un papel en este proceso .
Monitoreo Ambiental
- La capacidad de absorción UV del compuesto lo hace útil para el monitoreo ambiental. Por ejemplo, puede emplearse en dispositivos de gradientes difusivos en películas delgadas (DGT) para detectar y cuantificar filtros UV en ambientes acuáticos .
Estudios Biológicos
En resumen, la versatilidad de este compuesto abarca la actividad antimicrobiana, el filtrado UV, el monitoreo ambiental y la química de coordinación. Los investigadores continúan explorando su potencial en diversos contextos científicos. 🌟
Propiedades
IUPAC Name |
(5E)-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS2/c1-7-2-4-8(5-3-7)6-9-10(13)12-11(14)15-9/h2-6H,1H3,(H,12,13,14)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXPMQHOSGNELK-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Methylphenyl)-4-pyrido[3,4-d]pyrimidin-4-ylmorpholine](/img/structure/B2509628.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2509631.png)
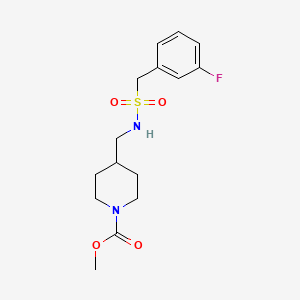
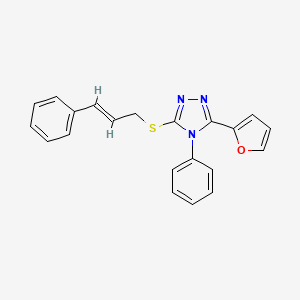
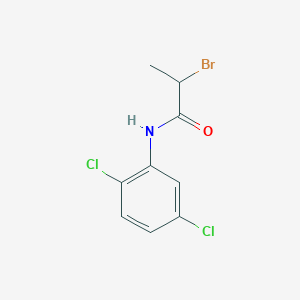



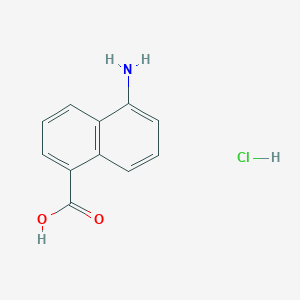
![Ethyl 5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2509646.png)
